molecular formula C18H22N2O4S B4753734 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide

3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide

Cat. No. B4753734
M. Wt: 362.4 g/mol
InChI Key: CDAFNNPDCXTAHT-UHFFFAOYSA-N
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Description

This section explores the background and relevance of sulfonamide derivatives in chemical research, highlighting their applications in various fields such as material science, medicinal chemistry, and organic synthesis. While the exact compound may not be directly discussed, related sulfonamide compounds provide context for understanding its potential characteristics and uses.

Synthesis Analysis

Sulfonamide derivatives are synthesized through various methods, including halogenated hydrocarbon amination reactions. These processes typically involve the reaction between specific raw materials and amines, under controlled conditions, to yield the target sulfonamide compounds. Elemental analysis, infrared spectroscopy, NMR, mass spectrometry, and X-ray diffraction are commonly used to confirm the structure of the synthesized compounds (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often determined using X-ray crystallography, which provides detailed information about their geometric bond lengths, bond angles, and overall three-dimensional arrangement. Density functional theory (DFT) calculations are frequently employed to compare and validate the experimental values with theoretical predictions (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, displaying a range of reactivities depending on their specific functional groups and structural characteristics. Their interactions and reactivity can be studied through experimental procedures and computational methods to understand their behavior in different chemical environments.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and thermal stability, are crucial for their application in different fields. These properties can be assessed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Shetty et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of the amide, sulfonyl, and methoxy groups .

properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-20(2)25(22,23)17-10-7-14(8-11-17)9-12-18(21)19-15-5-4-6-16(13-15)24-3/h4-8,10-11,13H,9,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAFNNPDCXTAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(3-methoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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